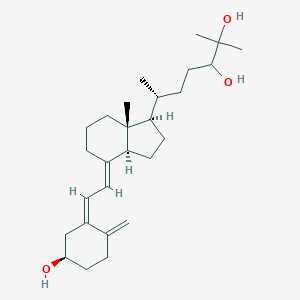

24,25-Dihydroxyvitamin D3

Description

Properties

CAS No. |

40013-87-4 |

|---|---|

Molecular Formula |

C27H44O3 |

Molecular Weight |

416.6 g/mol |

IUPAC Name |

6-[(4Z)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol |

InChI |

InChI=1S/C27H44O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-25,28-30H,1,6-9,12-17H2,2-5H3/b20-10-,21-11+ |

InChI Key |

FCKJYANJHNLEEP-NGHQTVFFSA-N |

Isomeric SMILES |

C[C@H](CCC(C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C |

Canonical SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Appearance |

Solid |

Other CAS No. |

40013-87-4 |

physical_description |

Solid |

Pictograms |

Acute Toxic; Health Hazard |

Synonyms |

(24R)-24,25-Dihydroxyvitamin D3 24,25 Dihydroxycholecalciferol 24,25 Dihydroxyvitamin D 3 24,25 Dihydroxyvitamin D3 24,25-Dihydroxycholecalciferol 24,25-Dihydroxyvitamin D 3 24,25-Dihydroxyvitamin D 3, (3beta,5Z,7E,24R)-Isomer 24,25-Dihydroxyvitamin D3 24R,25 Dihydroxycholecalciferol 24R,25-Dihydroxycholecalciferol Dihydroxyvitamin D3, 24,25 |

Origin of Product |

United States |

Foundational & Exploratory

24,25-Dihydroxyvitamin D3 synthesis pathway in vivo

An In-Depth Technical Guide to the In Vivo Synthesis Pathway of 24,25-Dihydroxyvitamin D3

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of this compound (24,25(OH)₂D₃) is a critical branch of the vitamin D metabolic pathway, primarily serving to regulate the levels of both the vitamin D prohormone, 25-hydroxyvitamin D3 (25(OH)D₃), and the active hormone, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃). This process is catalyzed by the mitochondrial enzyme CYP24A1, a cytochrome P450 enzyme whose expression is tightly controlled by a complex interplay of hormones and feedback mechanisms. While historically viewed as the first step in an inactivation pathway, emerging evidence suggests that 24,25(OH)₂D₃ possesses unique biological activities, particularly in bone health and cartilage development. This document provides a comprehensive technical overview of the in vivo synthesis pathway of 24,25(OH)₂D₃, its intricate regulation, physiological significance, and the experimental methodologies used in its study.

The Core Synthesis Pathway

The conversion of 25-hydroxyvitamin D₃ to 24,25-dihydroxyvitamin D₃ is a single hydroxylation reaction. This step is the primary entry point for the catabolism of vitamin D metabolites.

-

Substrate : The immediate precursor for 24,25(OH)₂D₃ is 25-hydroxyvitamin D₃ (calcifediol), the major circulating form of vitamin D used to assess a patient's vitamin D status.[1][2]

-

Enzyme : The reaction is catalyzed by the enzyme CYP24A1 , also known as 25-hydroxyvitamin D₃ 24-hydroxylase.[3][4][5] This is a mitochondrial monooxygenase belonging to the cytochrome P450 superfamily.[4][6]

-

Reaction : CYP24A1 introduces a hydroxyl group at the carbon-24 (C-24) position of the 25(OH)D₃ side chain.

-

Product : The resulting molecule is 24R,25-dihydroxyvitamin D₃ (24,25(OH)₂D₃).[5]

CYP24A1 is a versatile enzyme, also capable of hydroxylating the active hormone 1,25(OH)₂D₃ to form 1,24,25-trihydroxyvitamin D₃, initiating its degradation.[7][8] Furthermore, it can catalyze a series of subsequent oxidative steps, ultimately leading to the formation of calcitroic acid, which is excreted in the bile.[4][9]

References

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. Regulatory mechanisms and pathological implications of CYP24A1 in Vitamin D metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CYP24A1 - Wikipedia [en.wikipedia.org]

- 5. 24,25-Dihydroxycholecalciferol - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Quantitation of CYP24A1 Enzymatic Activity With a Simple Two-Hybrid System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vitamin D - Wikipedia [en.wikipedia.org]

The Biological Role of 24,25-Dihydroxyvitamin D3 in Bone Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long considered an inactive catabolite of vitamin D metabolism, 24,25-dihydroxyvitamin D3 [24,25(OH)₂D₃] is now recognized as a crucial signaling molecule with distinct and indispensable roles in bone and cartilage physiology. While the hormonal actions of 1,25-dihydroxyvitamin D3 [1,25(OH)₂D₃] in calcium homeostasis are well-established, emerging evidence demonstrates that 24,25(OH)₂D₃ is not merely a product of a degradation pathway but a key player in endochondral ossification, fracture healing, and the regulation of bone cell differentiation. This technical guide provides an in-depth review of the biosynthesis, mechanism of action, and specific functions of 24,25(OH)₂D₃ in bone metabolism, supported by quantitative data, detailed experimental methodologies, and pathway visualizations to inform future research and therapeutic development.

Biosynthesis and Metabolism of this compound

Vitamin D₃ undergoes a two-step hydroxylation process to become biologically active. The first occurs in the liver, converting it to 25-hydroxyvitamin D [25(OH)D]. From there, the metabolic pathway diverges. The enzyme 1α-hydroxylase (CYP27B1) in the kidney produces the classically active hormone, 1,25(OH)₂D₃. Alternatively, the mitochondrial enzyme 24-hydroxylase (CYP24A1) converts 25(OH)D to 24,25(OH)₂D₃[1][2].

The expression of CYP24A1 is tightly regulated. It is strongly induced by 1,25(OH)₂D₃, creating a negative feedback loop that limits the levels of the active hormone[2][3]. This has historically led to the view of the 24-hydroxylation pathway as primarily catabolic. However, the functional importance of its product, 24,25(OH)₂D₃, is now evident, particularly in tissues like the growth plate and healing bone.

Mechanism of Action: Beyond the Classical VDR

While 1,25(OH)₂D₃ primarily signals through the nuclear Vitamin D Receptor (VDR), the actions of 24,25(OH)₂D₃ involve distinct pathways, particularly in the context of fracture healing.

The FAM57B2/Lactosylceramide (B164483) Pathway in Fracture Healing

A novel signaling cascade has been identified as critical for the role of 24,25(OH)₂D₃ in endochondral ossification during bone repair[4].

-

Binding: 24,25(OH)₂D₃ specifically binds to the transmembrane protein FAM57B2 (also known as TLCD3B2).

-

Enzymatic Activity: This binding event activates FAM57B2, which functions as a lactosylceramide (LacCer) synthase.

-

Downstream Effects: The production of LacCer in chondrocytes is essential for proper cartilage maturation within the fracture callus, leading to successful mineralization and healing.

Mice lacking the CYP24A1 enzyme (Cyp24a1-/-), and therefore unable to produce 24,25(OH)₂D₃, exhibit impaired fracture healing with smaller, less stiff calluses. This defect can be rescued by the administration of 24,25(OH)₂D₃ or, more revealingly, by LacCer itself[4][5]. This demonstrates that LacCer acts downstream of 24,25(OH)₂D₃ in this critical repair pathway.

Membrane-Associated Receptors in Chondrocytes

In resting zone chondrocytes, 24,25(OH)₂D₃ exerts rapid, non-genomic effects through a putative membrane-associated receptor. This activation leads to an increase in phospholipase D activity and subsequent activation of Protein Kinase C (PKC), which is involved in chondrocyte maturation and matrix synthesis[6].

Biological Effects on Bone and Cartilage Cells

The effects of 24,25(OH)₂D₃ are cell-type and maturation-stage specific, highlighting its role as a fine-tuner of skeletal development and maintenance.

Chondrocytes

24,25(OH)₂D₃ is a key regulator of chondrocyte differentiation in the growth plate. It specifically targets resting zone chondrocytes, inducing their maturation into a phenotype characteristic of growth zone chondrocytes[7][8]. A critical aspect of this maturation is the acquired responsiveness to 1,25(OH)₂D₃, suggesting a sequential model where 24,25(OH)₂D₃ "primes" the cells for subsequent hormonal signals that drive proliferation and hypertrophy.

Osteoblasts

24,25(OH)₂D₃ promotes the differentiation of human mesenchymal stem cells (hMSCs) into osteoblasts[9]. Its effects are often in contrast to those of 1,25(OH)₂D₃. For instance, 24,25(OH)₂D₃ induces calcium mineralization in the absence of dexamethasone, whereas 1,25(OH)₂D₃ can be inhibitory under the same conditions[9]. This metabolite also increases alkaline phosphatase activity, a key marker of early osteoblast differentiation. Furthermore, it can decrease the expression of the VDR, potentially modulating the cell's sensitivity to 1,25(OH)₂D₃[9].

Osteoclasts

In contrast to the pro-resorptive indirect effects of 1,25(OH)₂D₃, 24,25(OH)₂D₃ exhibits anti-resorptive properties. It has been shown to inhibit the stimulatory effect of parathyroid hormone (PTH) on the formation of osteoclast-like cells from hematopoietic progenitors[10]. Additionally, it can reduce the formation of resorption pits by mature osteoclasts, suggesting a direct inhibitory role in bone resorption[10].

Quantitative Data Summary

The following tables summarize key quantitative findings from in vitro and ex vivo studies, illustrating the effective concentrations and interactions of 24,25(OH)₂D₃.

Table 1: Effects of 24,25(OH)₂D₃ on Bone Resorption

| Experimental System | Treatment | Concentration of 24,25(OH)₂D₃ | Observed Effect | Citation |

|---|---|---|---|---|

| Isolated Fetal Rat Bone | Co-treatment with 1,25(OH)₂D₃ (10-50 pg/ml) | 10-50 ng/ml | Marked inhibition of 1,25(OH)₂D₃-induced ⁴⁵Ca release. | [11] |

| Isolated Fetal Rat Bone | Co-treatment with PTH (500 ng/ml) | 20 ng/ml | No inhibition of PTH-induced ⁴⁵Ca release. | [11] |

| Mouse Calvaria Culture | Co-treatment with PTE, bPTH, Vitamin A, or Heparin | Low concentrations | Significantly decreased the stimulation of phosphatase activities and ⁴⁵Ca release induced by the co-treatments. |[12] |

Table 2: Effects of 24,25(OH)₂D₃ on Osteoblast and Chondrocyte Differentiation

| Cell Type | Treatment | Concentration of 24,25(OH)₂D₃ | Observed Effect | Citation |

|---|---|---|---|---|

| Human Mesenchymal Stem Cells (hMSCs) | 24,25(OH)₂D₃ alone | 10 nM | Promoted osteoblastic differentiation (↑ ALP activity, ↑ Ca²⁺ mineralization), decreased VDR expression. | [9][13] |

| Rat Resting Zone Chondrocytes | 24,25(OH)₂D₃ pretreatment (24h) | Not specified | Induced differentiation into a 1,25(OH)₂D₃-responsive phenotype. |[7][8] |

Key Experimental Protocols

The following sections provide generalized methodologies for key experiments used to elucidate the function of 24,25(OH)₂D₃.

In Vitro Osteoblast Differentiation Assay

This protocol assesses the potential of 24,25(OH)₂D₃ to induce osteogenic differentiation in mesenchymal stem cells.

Methodology:

-

Cell Seeding: Human mesenchymal stem cells (hMSCs) are plated in multi-well plates at a density that allows for proliferation and differentiation.

-

Induction: Once cells reach confluence, the growth medium is replaced with an osteogenic induction medium containing ascorbic acid and β-glycerophosphate.

-

Treatment: Cells are treated with vehicle control, 1,25(OH)₂D₃, or 24,25(OH)₂D₃ at desired concentrations. Media and treatments are refreshed every 2-3 days.

-

Analysis of Differentiation Markers:

-

Alkaline Phosphatase (ALP) Activity: At an early time point (e.g., day 7), cell lysates are assayed for ALP activity, a marker of osteoblast commitment.

-

Gene Expression: RNA is extracted at various time points to quantify the expression of osteogenic genes (e.g., RUNX2, Osteocalcin) via RT-qPCR.

-

Mineralization: At a late time point (e.g., day 21), the extracellular matrix is stained with Alizarin Red S, which specifically binds to calcium deposits. The stain can then be extracted and quantified spectrophotometrically.

-

Ex Vivo Bone Resorption Assay (Calvarial Culture)

This method uses neonatal mouse calvaria to assess the direct effects of vitamin D metabolites on bone resorption.

Methodology:

-

Dissection: Calvaria (frontal and parietal bones) are aseptically dissected from 2-4 day old mouse pups.

-

Pre-labeling (Optional): To quantify calcium release, pups can be injected with ⁴⁵Ca 24-48 hours prior to dissection to label the bone mineral.

-

Culture: Each half of a calvarium is placed in a separate well of a culture plate on a stainless steel grid. One half serves as a control, while the other receives treatment.

-

Treatment: The culture medium is supplemented with a bone-resorbing agent (e.g., PTH or 1,25(OH)₂D₃) with or without the addition of 24,25(OH)₂D₃.

-

Analysis:

-

Calcium Release: After 24-72 hours, the amount of ⁴⁵Ca released into the medium is measured by liquid scintillation counting. The ratio of ⁴⁵Ca in the treated vs. control medium indicates the effect on resorption.

-

Enzyme Activity: The activity of enzymes like acid and alkaline phosphatase in the bone tissue can be measured as indicators of cellular activity[12].

-

Histology: Calvaria can be fixed, sectioned, and stained (e.g., TRAP staining) to visualize and count osteoclasts.

-

Conclusion and Future Directions

The evidence is clear that 24,25(OH)₂D₃ is a biologically active metabolite with a unique and non-redundant role in skeletal biology. Its specific functions in promoting chondrocyte maturation and orchestrating fracture healing via the novel FAM57B2-LacCer pathway distinguish it from 1,25(OH)₂D₃. Furthermore, its ability to promote osteoblast differentiation while inhibiting osteoclast activity suggests a favorable anabolic and anti-catabolic profile.

For drug development professionals, these findings open new therapeutic avenues. Targeting the 24,25(OH)₂D₃ pathway, either through direct administration of the metabolite or by modulating its downstream effectors like LacCer, presents a promising strategy for accelerating fracture healing, particularly in patient populations with compromised repair mechanisms[1][5]. Further research should focus on elucidating the full spectrum of its membrane-initiated signaling in chondrocytes and osteoblasts and its potential synergistic or antagonistic interactions with other growth factors and hormones in the bone microenvironment. A deeper understanding of these mechanisms will be critical for harnessing the full therapeutic potential of this once-overlooked vitamin D metabolite.

References

- 1. youtube.com [youtube.com]

- 2. CYP24A1 - Wikipedia [en.wikipedia.org]

- 3. Vitamin D and Bone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimal bone fracture repair requires 24R,25-dihydroxyvitamin D3 and its effector molecule FAM57B2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical safety and efficacy of 24R,25-dihydroxyvitamin D3 or lactosylceramide treatment to enhance fracture repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Treatment of resting zone chondrocytes with this compound [24,25-(OH)2D3] induces differentiation into a 1,25-(OH)2D3-responsive phenotype characteristic of growth zone chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. 24R,25-dihydroxyvitamin D3 promotes the osteoblastic differentiation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of this compound in osteoclasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Interaction between 24R,25-dihydroxycholecalciferol and 1,25-dihydroxycholecalciferol on 45Ca release from bone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Interaction of this compound and parathyroid hormone on bone enzymes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Mechanism of Action of 24,25-Dihydroxyvitamin D3 in Chondrocytes: A Technical Guide

Executive Summary:

While 1α,25-dihydroxyvitamin D3 (1,25(OH)₂D₃) is widely recognized as the most biologically active vitamin D metabolite, 24R,25-dihydroxyvitamin D3 (24,25(OH)₂D₃) has emerged as a crucial regulator of chondrocyte biology, particularly within the growth plate. This document provides a comprehensive technical overview of the mechanism of action of 24,25(OH)₂D₃ in chondrocytes. It elucidates the specific signaling pathways, physiological effects, and underlying experimental evidence. The primary action of 24,25(OH)₂D₃ is targeted at resting zone (RC) chondrocytes, where it initiates a cascade of non-genomic signaling events through a distinct membrane-associated receptor. This signaling promotes the differentiation of RC chondrocytes into a more mature growth zone (GC) phenotype, which is subsequently responsive to 1,25(OH)₂D₃. Key pathways involve the activation of Phospholipase D (PLD), Protein Kinase C (PKC), and the MAPK/ERK cascade, alongside the recently identified FAM57B2/lactosylceramide pathway. This guide is intended for researchers, scientists, and drug development professionals investigating cartilage biology, bone formation, and potential therapeutic targets for skeletal disorders.

Core Signaling Pathways of 24,25(OH)₂D₃ in Resting Zone Chondrocytes

The mechanism of action of 24,25(OH)₂D₃ in chondrocytes is distinct from the classical nuclear vitamin D receptor (VDR) pathway utilized by 1,25(OH)₂D₃. It is characterized by rapid, membrane-initiated signaling events that are specific to the less mature resting zone (RC) chondrocytes.[1][2]

Membrane Receptor-Mediated Activation

24,25(OH)₂D₃ initiates its action by binding to a specific, yet-to-be-fully-characterized membrane-associated receptor on RC chondrocytes.[2][3] This interaction is stereospecific, with the 24R isomer demonstrating biological activity while the 24S isomer is inactive, indicating a receptor-mediated process.[2][4] This binding triggers rapid, non-genomic responses that orchestrate the subsequent intracellular signaling cascade.

The Phospholipase D - Protein Kinase C (PLD-PKC) Axis

A central pathway activated by 24,25(OH)₂D₃ involves the stimulation of Phospholipase D (PLD), specifically the PLD2 isoform.[2][5] PLD hydrolyzes membrane phospholipids (B1166683) to produce phosphatidic acid, which is then converted to diacylglycerol (DAG). DAG acts as a crucial second messenger that activates Protein Kinase C (PKC), particularly the PKCα isoform.[2][5] This activation of PKC is a pivotal event that leads to downstream phosphorylation of multiple target proteins, including the MAPK/ERK family.[1]

References

- 1. 1alpha,25-dihydroxyvitamin D(3) and 24R,25-dihydroxyvitamin D(3) modulate growth plate chondrocyte physiology via protein kinase C-dependent phosphorylation of extracellular signal-regulated kinase 1/2 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 24,25-(OH)(2)D(3) regulates cartilage and bone via autocrine and endocrine mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 24R,25-(OH)(2)D(3) mediates its membrane receptor-dependent effects on protein kinase C and alkaline phosphatase via phospholipase A(2) and cyclooxygenase-1 but not cyclooxygenase-2 in growth plate chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of 24R,25-(OH)(2)D(3) on protein kinase C activity in chondrocytes is mediated by phospholipase D whereas the effect of 1alpha,25-(OH)(2)D(3) is mediated by phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 24,25-Dihydroxyvitamin D3 and its Role in Calcium Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Long considered an inactive catabolite of vitamin D metabolism, 24,25-dihydroxyvitamin D3 [24,25(OH)₂D₃] is now emerging as a bioactive molecule with distinct physiological roles, particularly in calcium homeostasis and bone health. This document provides a comprehensive technical overview of 24,25(OH)₂D₃, detailing its biosynthesis, its multifaceted role in regulating calcium, and its molecular mechanisms of action. It synthesizes current research to offer a resource for professionals in life sciences and drug development, highlighting the molecule's potential therapeutic applications. Quantitative data are presented in structured tables, key pathways and workflows are visualized using diagrams, and detailed experimental methodologies are provided.

Introduction to Vitamin D Metabolism

Vitamin D, obtained from sun exposure or diet, is biologically inert and requires two hydroxylation steps to become active.[1][2] The first occurs in the liver, converting vitamin D to 25-hydroxyvitamin D (25(OH)D), the major circulating form.[2][3] The second hydroxylation, tightly regulated in the kidney, determines the functional path of the molecule.[4] The enzyme 1α-hydroxylase (CYP27B1) converts 25(OH)D to 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), the hormonally active form that plays a primary role in increasing intestinal calcium absorption.[3][4][5] Alternatively, the enzyme 24-hydroxylase (CYP24A1) converts 25(OH)D to 24,25(OH)₂D₃.[6][7][8] This pathway was traditionally viewed as a mechanism for inactivating and excreting excess vitamin D.[6] However, mounting evidence suggests that 24,25(OH)₂D₃ possesses unique biological functions.[9][10]

Biosynthesis and Regulation of 24,25(OH)₂D₃

The synthesis of 24,25(OH)₂D₃ is catalyzed by the mitochondrial cytochrome P450 enzyme CYP24A1, also known as 25-hydroxyvitamin D₃-24-hydroxylase.[7][11] This enzyme is a key regulator of vitamin D metabolite concentrations.[12][13]

Key Regulatory Factors of CYP24A1:

-

1,25(OH)₂D₃: The primary and most potent inducer of CYP24A1 gene transcription.[13][14] This creates a negative feedback loop where high levels of the active hormone stimulate its own catabolism, as well as the conversion of its precursor 25(OH)D into 24,25(OH)₂D₃.[4][7]

-

Parathyroid Hormone (PTH): Suppresses CYP24A1 expression.[12][14] When serum calcium is low, PTH levels rise, inhibiting CYP24A1 and stimulating CYP27B1 to increase 1,25(OH)₂D₃ production.[3][8]

-

Fibroblast Growth Factor 23 (FGF23): Stimulates CYP24A1 expression.[3][12][14] FGF23, produced by osteocytes in response to high phosphate (B84403) or 1,25(OH)₂D₃, acts to lower both by promoting phosphate excretion and reducing active vitamin D levels by upregulating its breakdown.[3][8]

This intricate regulation ensures that the production of 1,25(OH)₂D₃ and 24,25(OH)₂D₃ is balanced according to the body's immediate mineral needs.[15] Extrarenal production of 24,25(OH)₂D₃ has also been identified in tissues like cartilage, bone, and macrophages, suggesting local, paracrine roles.[10][16]

Role in Calcium Homeostasis

While 1,25(OH)₂D₃ is the principal hormonal regulator of serum calcium, 24,25(OH)₂D₃ also contributes to mineral homeostasis through distinct actions on the intestine, bone, and cartilage.

Intestinal Calcium and Phosphate Absorption

Studies have shown that 24,25(OH)₂D₃ can influence intestinal mineral transport. Some research indicates it stimulates calcium and phosphate absorption, although its effect is less potent and has a longer lag time compared to 1,25(OH)₂D₃.[17] Conversely, other evidence suggests that under conditions of calcium sufficiency, 24,25(OH)₂D₃ acts to inhibit the rapid stimulatory effects of 1,25(OH)₂D₃ on calcium and phosphate absorption.[18] This suggests a modulatory role, potentially preventing hypercalcemia by fine-tuning the potent effects of 1,25(OH)₂D₃.

Bone and Cartilage Metabolism

The most compelling evidence for a unique biological role for 24,25(OH)₂D₃ lies in its effects on bone and cartilage.

-

Chondrocyte Differentiation: 24,25(OH)₂D₃ plays a significant role in the development and maturation of cartilage.[19] It has been shown to induce the differentiation of resting zone chondrocytes into a phenotype responsive to 1,25(OH)₂D₃, which is characteristic of growth zone chondrocytes.[19][20] This suggests a crucial role in the orderly progression of endochondral ossification.

-

Bone Mineralization and Fracture Healing: This metabolite is important for normal bone development and fracture repair.[10] Studies using mice lacking the CYP24A1 enzyme (and thus unable to produce 24,25(OH)₂D₃) show impaired intramembranous bone mineralization.[8] Furthermore, 24,25(OH)₂D₃ has been shown to be essential for the ossification of the fracture callus.[21] It appears to act on chondrocytes within the callus to produce lactosylceramide (B164483), a lipid that supports mineralization.[21]

-

Osteoblast Differentiation: 24,25(OH)₂D₃ promotes the osteoblastic differentiation of human mesenchymal stem cells (hMSCs), indicated by increased alkaline phosphatase activity and calcium mineralization of the extracellular matrix.[9]

Molecular Mechanisms and Signaling Pathways

The mechanisms of action for 24,25(OH)₂D₃ are still being elucidated and appear to be distinct from the classical vitamin D receptor (VDR) pathway.

-

Receptor Binding: While 1,25(OH)₂D₃ exerts its genomic effects by binding to the nuclear VDR, 24,25(OH)₂D₃ has a much lower affinity for this receptor.[22] This has led to the search for alternative receptors. Evidence points to a membrane-associated receptor, with one candidate being FAM57B2, a transmembrane protein that binds 24,25(OH)₂D₃ specifically and mediates its effects on lactosylceramide production in chondrocytes.[21]

-

Non-Genomic Signaling: 24,25(OH)₂D₃ appears to operate, at least in part, through rapid, non-genomic signaling pathways. One proposed mechanism for its inhibitory effect on 1,25(OH)₂D₃-stimulated intestinal phosphate absorption involves binding to the enzyme catalase.[18] This interaction is thought to decrease catalase activity, leading to an increase in intracellular hydrogen peroxide (H₂O₂). The resulting oxidative stress may then reduce the binding of 1,25(OH)₂D₃ to its membrane receptor, the 1,25D₃-MARRS protein, thereby dampening its rapid signaling effects.[18]

Quantitative Data Summary

The following tables summarize key quantitative data related to vitamin D metabolites.

Table 1: Typical Circulating Concentrations of Vitamin D Metabolites in Humans

| Metabolite | Typical Concentration Range | Notes |

|---|---|---|

| 25(OH)D₃ | 20-50 ng/mL (50-125 nmol/L) | Major circulating form, indicator of vitamin D status.[2] |

| 1,25(OH)₂D₃ | 15-90 pg/mL (40-216 pmol/L) | Tightly regulated active hormone.[3] |

| 24,25(OH)₂D₃ | 1-5 ng/mL (2.4-12 nmol/L) | Concentration is strongly correlated with 25(OH)D₃ levels.[23][24] |

Table 2: Summary of Physiological Effects of 24,25(OH)₂D₃ on Target Tissues

| Target Tissue/Process | Observed Effect | Key Finding |

|---|---|---|

| Intestine | Modulates mineral absorption | May inhibit 1,25(OH)₂D₃-stimulated Ca²⁺/PO₄³⁻ uptake.[18] |

| Growth Plate Cartilage | Promotes chondrocyte maturation | Induces differentiation of resting zone chondrocytes.[19][20] |

| Fracture Healing | Essential for callus mineralization | Stimulates lactosylceramide production in chondrocytes.[21] |

| Mesenchymal Stem Cells | Promotes osteoblastic differentiation | Increases alkaline phosphatase and mineralization.[9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of 24,25(OH)₂D₃. Below are outlines for key experimental approaches.

In Vitro Chondrocyte Differentiation Assay

This protocol is designed to assess the effect of 24,25(OH)₂D₃ on the differentiation of chondrocytes, as described in studies examining its role in cartilage maturation.[19]

Objective: To determine if 24,25(OH)₂D₃ induces differentiation of resting zone chondrocytes (RC) into a 1,25(OH)₂D₃-responsive phenotype.

Methodology:

-

Cell Isolation and Culture: Isolate resting zone (RC) chondrocytes from the costochondral cartilage of young rats. Culture the cells to confluence in a suitable medium (e.g., DMEM/F12 with fetal bovine serum).

-

Pre-treatment: Treat confluent, fourth-passage RC chondrocytes with 10⁻⁷ M 24,25(OH)₂D₃ for varying durations (e.g., 24, 36, 48, 72, and 120 hours).

-

Challenge: After the pre-treatment period, challenge the cells with varying doses of 1,25(OH)₂D₃ (e.g., 10⁻¹⁰ to 10⁻⁷ M) for 24 hours.

-

Endpoint Analysis: Harvest cells and media to measure markers of chondrocyte activity and differentiation.

-

Alkaline Phosphatase (ALP) Activity: Measure in cell lysates as a marker of osteoblastic/chondrocytic differentiation.

-

Proteoglycan Synthesis: Quantify using ³⁵S-sulfate incorporation assays.

-

Protein Production: Measure specific protein markers via ELISA or Western blot.

-

Expected Outcome: RC cells pre-treated with 24,25(OH)₂D₃ for a sufficient duration (e.g., >36 hours) will show a dose-dependent increase in ALP activity and proteoglycan synthesis in response to 1,25(OH)₂D₃, a response that is absent in untreated RC cells.[19]

Quantification of Vitamin D Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately measuring concentrations of vitamin D metabolites in biological samples.[25]

Objective: To simultaneously quantify 25(OH)D₃ and 24,25(OH)₂D₃ in serum or plasma.

Methodology:

-

Sample Preparation:

-

Protein Precipitation: Add an organic solvent (e.g., acetonitrile (B52724) or methanol) containing isotopically labeled internal standards (e.g., 25(OH)D₃-d3) to the serum sample to precipitate proteins.[25][26]

-

Liquid-Liquid Extraction (LLE): After protein precipitation, perform LLE using a non-polar solvent like hexane (B92381) to extract the fat-soluble vitamin D metabolites.[25]

-

Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection.

-

-

Chromatographic Separation: Use a C18 or similar reversed-phase HPLC column to separate the different vitamin D metabolites based on their polarity. A gradient elution with a mobile phase of methanol/water or similar is typically used.

-

Mass Spectrometry Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Detect the analytes using Multiple Reaction Monitoring (MRM). Select specific precursor-to-product ion transitions for each metabolite and its internal standard to ensure specificity and accurate quantification.

-

Quality Control: Include calibration standards and quality control samples at low, medium, and high concentrations in each analytical run to ensure accuracy and precision.[26]

Therapeutic Implications and Future Directions

The recognition of 24,25(OH)₂D₃ as a bioactive molecule opens new avenues for research and therapeutic development.

-

Bone and Cartilage Disorders: Its specific roles in chondrocyte differentiation and fracture healing suggest potential applications in treating conditions like osteoarthritis, non-union fractures, and other skeletal disorders.[21][27] Its ability to promote mineralization without necessarily stimulating bone resorption could be a significant advantage.[10]

-

Modulation of Calcium Homeostasis: Its ability to temper the effects of 1,25(OH)₂D₃ could be explored for conditions characterized by vitamin D hypersensitivity or hypercalcemia.[18]

-

Drug Development: The identification of a specific receptor like FAM57B2 provides a novel target for developing drugs that mimic or enhance the effects of 24,25(OH)₂D₃ for skeletal repair.[21]

Future research should focus on further elucidating its signaling pathways, identifying its specific receptor(s) in different tissues, and conducting clinical trials to validate its therapeutic efficacy in human subjects.

Conclusion

This compound is not merely an inactive byproduct of vitamin D degradation but an active steroid molecule with a distinct physiological profile. Its primary role appears to be centered on the regulation of cartilage development and bone mineralization, setting it apart from its well-known counterpart, 1,25(OH)₂D₃. By modulating chondrocyte differentiation and contributing to fracture healing, 24,25(OH)₂D₃ plays a critical, non-classical role in calcium homeostasis and skeletal health. A deeper understanding of its unique mechanisms and receptors will be pivotal for leveraging its therapeutic potential in bone and joint diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Vitamin D - Wikipedia [en.wikipedia.org]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vitamin D and Intestinal Calcium Absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 24,25-Dihydroxycholecalciferol - Wikipedia [en.wikipedia.org]

- 7. CYP24A1 - Wikipedia [en.wikipedia.org]

- 8. Vitamin D: Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 24R,25-dihydroxyvitamin D3 promotes the osteoblastic differentiation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The in vitro production and activity of 24, 25-dihydroxycholecalciferol in cartilage and calvarium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulatory mechanisms and pathological implications of CYP24A1 in Vitamin D metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 25-Hydroxyvitamin D₃ 24-Hydroxylase: A Key Regulator of 1,25(OH)₂D₃ Catabolism and Calcium Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Regulation of Mouse Cyp24a1 Expression via Promoter-Proximal and Downstream-Distal Enhancers Highlights New Concepts of 1,25-Dihydroxyvitamin D3 Action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CYP24A1 loss of function: Clinical phenotype of monoallelic and biallelic mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolism of 25-hydroxyvitamin D3 to this compound by blood derived macrophages from a patient with alveolar rhabdomyosarcoma during short-term culture and 1 alpha,25-dihydroxyvitamin D3 after long-term culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Mechanism of this compound-mediated inhibition of rapid, 1,25-dihydroxyvitamin D3-induced responses: role of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Treatment of resting zone chondrocytes with this compound [24,25-(OH)2D3] induces differentiation into a 1,25-(OH)2D3-responsive phenotype characteristic of growth zone chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. m.youtube.com [m.youtube.com]

- 22. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 23. scite.ai [scite.ai]

- 24. This compound and Vitamin D Status of Community Dwelling Black and White Americans - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. agilent.com [agilent.com]

- 27. "24R,25-Dihydroxyvitamin D3 Protects against Articular Cartilage Damage" by Barbara D. Boyan, Sharon L. Hyzy et al. [scholarscompass.vcu.edu]

The Enzymatic Conversion of 25-Hydroxyvitamin D3 to 24,25-Dihydroxyvitamin D3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The conversion of 25-hydroxyvitamin D3 (25(OH)D3) to 24,25-dihydroxyvitamin D3 (24,25(OH)2D3) is a critical step in the catabolism and inactivation of vitamin D. This process is primarily catalyzed by the mitochondrial enzyme cytochrome P450 family 24 subfamily A member 1 (CYP24A1) , also known as 25-hydroxyvitamin D3-24-hydroxylase. The precise regulation of CYP24A1 activity is essential for maintaining calcium homeostasis and preventing vitamin D toxicity. Dysregulation of this enzymatic conversion is implicated in various pathological conditions, including idiopathic infantile hypercalcemia and certain cancers. This technical guide provides an in-depth overview of the core enzymatic process, including its kinetics, regulatory pathways, and the experimental methodologies used for its investigation.

The Core Enzymatic Reaction

The hydroxylation of 25-hydroxyvitamin D3 at the C-24 position is the initial and rate-limiting step in the major catabolic pathway of this vitamin D metabolite. This reaction is catalyzed by CYP24A1, a monooxygenase located in the inner mitochondrial membrane.[1][2][3] The enzyme utilizes a heme cofactor and requires molecular oxygen and a supply of electrons, which are transferred from NADPH via ferredoxin reductase and ferredoxin.[4]

The reaction can be summarized as follows:

25-hydroxyvitamin D3 + NADPH + H+ + O2 → 24(R),25-dihydroxyvitamin D3 + NADP+ + H2O

While 24,25(OH)2D3 is the primary product from 25(OH)D3, CYP24A1 is a promiscuous enzyme capable of further hydroxylating vitamin D metabolites at various positions, including C-23, leading to the formation of other inactive products.[5][6][7]

Quantitative Data on Enzymatic Activity

The kinetic parameters of CYP24A1-mediated 24-hydroxylation of 25-hydroxyvitamin D3 have been determined in various systems. These values are crucial for understanding the enzyme's efficiency and its substrate preference.

| Parameter | Value | Species/System | Reference |

| Michaelis Constant (Km) | 0.6 µM | Rat kidney mitochondria | [8] |

| 0.16 µM | Human recombinant CYP24A1 | [9] | |

| Maximal Velocity (Vmax) | 400 pmol/min/mg protein | Rat kidney mitochondria | [8] |

| Catalytic Efficiency (kcat/Km) | Not significantly different from 1α,25(OH)2D3 | In vitro cell-free model | [10] |

Note: The affinity of CYP24A1 for 25(OH)D3 is notably high, as indicated by the low Km values. In some studies, the affinity for 25(OH)D3 was found to be approximately 35-fold higher than for the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3).[8] However, other reports suggest that 1,25(OH)2D3 is the preferred substrate under physiological conditions.[11]

Regulatory Signaling Pathways

The expression and activity of CYP24A1 are tightly regulated by a complex interplay of hormones and signaling molecules, ensuring a fine-tuned control of vitamin D homeostasis.

Vitamin D Receptor (VDR) Mediated Induction

The primary regulator of CYP24A1 gene expression is the active form of vitamin D, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), through a classic nuclear receptor signaling pathway.[12][13][14][15][16]

Caption: VDR-mediated induction of CYP24A1 expression.

Regulation by Parathyroid Hormone (PTH) and Fibroblast Growth Factor 23 (FGF23)

In the kidney, the expression of CYP24A1 is also modulated by PTH and FGF23, two key hormones involved in calcium and phosphate (B84403) homeostasis.[17][18][19][20][21][22][23][24][25]

Caption: Regulation of CYP24A1 by PTH and FGF23.

Experimental Protocols

Accurate measurement of CYP24A1 activity is fundamental for research in vitamin D metabolism. Various methods have been developed, primarily relying on the quantification of the 24,25(OH)2D3 product.

General Experimental Workflow

The following diagram outlines a typical workflow for assessing CYP24A1 activity from a biological sample.

Caption: General workflow for CYP24A1 activity assay.

Detailed Methodologies

4.2.1. High-Performance Liquid Chromatography (HPLC) Based Assay

This classic method involves the separation and quantification of vitamin D metabolites by HPLC.

-

Sample Preparation: Isolate mitochondria from tissues (e.g., kidney) or use cell lysates from cultured cells expressing CYP24A1.

-

Enzymatic Reaction:

-

Incubate the prepared enzyme source with a known concentration of 25(OH)D3 (substrate) in a suitable buffer (e.g., Tris-HCl) containing NADPH as a cofactor.

-

The reaction is typically carried out at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a solvent like methanol (B129727) or acetonitrile.

-

-

Extraction: Extract the vitamin D metabolites from the reaction mixture using an organic solvent such as ethyl acetate (B1210297) or a solid-phase extraction (SPE) cartridge.

-

HPLC Analysis:

-

Resuspend the dried extract in the mobile phase.

-

Inject the sample onto an HPLC system equipped with a suitable column (e.g., C18 reverse-phase or silica (B1680970) normal-phase).

-

Elute the metabolites using an appropriate mobile phase (e.g., a gradient of methanol in water or isopropanol (B130326) in hexane).

-

Detect the metabolites using a UV detector, typically at 265 nm.

-

-

Quantification: Calculate the amount of 24,25(OH)2D3 produced by comparing the peak area to a standard curve generated with known amounts of authentic 24,25(OH)2D3.

4.2.2. Rapid Assay using Sodium Periodate (B1199274) Cleavage

This method offers a faster alternative to traditional HPLC by indirectly measuring the 24-hydroxylated product.[26]

-

Substrate: Use radiolabeled [26,27-³H]25-hydroxyvitamin D3 as the substrate.

-

Enzymatic Reaction: Perform the enzymatic reaction as described in the HPLC-based assay.

-

Cleavage Reaction: After the enzymatic reaction, add sodium periodate to the mixture. This specifically cleaves the bond between C-24 and C-25 of the 24,25-dihydroxylated product, releasing tritiated acetone (B3395972).

-

Separation and Quantification:

-

Separate the tritiated acetone from the unreacted substrate using a reversed-phase cartridge.

-

Quantify the amount of tritiated acetone using liquid scintillation counting.

-

-

Calculation: The amount of radioactivity in the acetone fraction is directly proportional to the amount of 24,25(OH)2D3 produced.

4.2.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Based Assay

This highly sensitive and specific method is considered the gold standard for the quantification of vitamin D metabolites.[27]

-

Sample Preparation and Enzymatic Reaction: Similar to the HPLC-based assay.

-

LC-MS/MS Analysis:

-

Inject the extracted sample into an LC-MS/MS system.

-

Separate the metabolites using liquid chromatography.

-

Introduce the eluent into the mass spectrometer.

-

Utilize specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode to specifically detect and quantify 24,25(OH)2D3.

-

-

Quantification: Use a stable isotope-labeled internal standard of 24,25(OH)2D3 for accurate quantification.

Clinical and Research Significance

The measurement of the ratio of 25(OH)D3 to 24,25(OH)2D3 in serum has emerged as a valuable biomarker for assessing in vivo CYP24A1 activity.[28][29][30][31] An elevated ratio is indicative of deficient CYP24A1 function, which can be caused by genetic mutations in the CYP24A1 gene. Such deficiencies are associated with conditions like idiopathic infantile hypercalcemia, characterized by high levels of calcium in the blood and urine.[3][4][29] In a research context, understanding the enzymatic conversion of 25(OH)D3 to 24,25(OH)2D3 is crucial for developing therapeutic strategies that target vitamin D metabolism, for instance, in the treatment of certain cancers or chronic kidney disease where CYP24A1 expression is often dysregulated.[25][32]

References

- 1. CYP24A1 - Wikipedia [en.wikipedia.org]

- 2. CYP24A1 Gene: Function, Clinical Significance, and Research [learn.mapmygenome.in]

- 3. medlineplus.gov [medlineplus.gov]

- 4. Quantitation of CYP24A1 Enzymatic Activity With a Simple Two-Hybrid System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Elucidation of metabolic pathways of 25-hydroxyvitamin D3 mediated by CYP24A1 and CYP3A using Cyp24a1 knockout rats generated by CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Newly established assay method for 25-hydroxyvitamin D3 24-hydroxylase revealed much lower Km for 25-hydroxyvitamin D3 than for 1alpha,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. Kinetic studies of 25-hydroxy-19-nor-vitamin D3 and 1 alpha,25-dihydroxy-19-nor-vitamin D3 hydroxylation by CYP27B1 and CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Regulation of Mouse Cyp24a1 Expression via Promoter-Proximal and Downstream-Distal Enhancers Highlights New Concepts of 1,25-Dihydroxyvitamin D3 Action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Downstream Intergenic Cluster of Regulatory Enhancers Contributes to the Induction of CYP24A1 Expression by 1α,25-Dihydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Vitamin D Receptor and RXR in the Post-Genomic Era - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. CYP24 inhibition as a therapeutic target in FGF23-mediated renal phosphate wasting disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Physiological Actions of Fibroblast Growth Factor-23 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Enhanced induction of Cyp24a1 by FGF23 but low serum 24,25-dihydroxyvitamin D in CKD: implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In Vivo Contribution of Cyp24a1 Promoter Vitamin D Response Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Regulation of 25-hydroxyvitamin D-1-hydroxylase and 24-hydroxylase in keratinocytes by PTH and FGF23 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. In Vivo Contribution of Cyp24a1 Promoter Vitamin D Response Elements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. biorxiv.org [biorxiv.org]

- 25. 25-Hydroxyvitamin D-24-hydroxylase (CYP24A1): its important role in the degradation of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. A rapid assay for 25-hydroxyvitamin D and 1,25-dihydroxyvitamin D 24-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. lcms.cz [lcms.cz]

- 28. academic.oup.com [academic.oup.com]

- 29. abstracts.eurospe.org [abstracts.eurospe.org]

- 30. Ratio of 25(OH)D-to-24,25(OH)2D: A new test to confirm 24-hydroxylase (CYP24A1) deficiency as the cause of hypercalcemia - Mayo Clinic [mayoclinic.org]

- 31. mayocliniclabs.com [mayocliniclabs.com]

- 32. ClinicalTrials.gov [clinicaltrials.gov]

24,25-Dihydroxyvitamin D3: A Technical Guide on its Role as a Catabolite in Vitamin D Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

24,25-Dihydroxyvitamin D3 (24,25(OH)₂D₃) has long been considered an inactive catabolite of vitamin D metabolism, a byproduct of the degradation pathway of both 25-hydroxyvitamin D3 (25(OH)D₃) and the active hormone, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃). However, a growing body of evidence suggests that 24,25(OH)₂D₃ may possess unique physiological functions, particularly in bone and cartilage homeostasis. This technical guide provides an in-depth overview of 24,25(OH)₂D₃, focusing on its metabolic pathway, physiological concentrations, the kinetics of the enzyme responsible for its synthesis (CYP24A1), and its distinct signaling mechanisms. Detailed experimental protocols for its quantification and the study of its biological effects are also provided to facilitate further research in this evolving field.

Vitamin D Metabolism and the Formation of this compound

Vitamin D, obtained through sun exposure or diet, is biologically inert and requires two hydroxylation steps to become active. The first occurs in the liver, converting vitamin D to 25(OH)D₃, the major circulating form of vitamin D. The second hydroxylation, occurring primarily in the kidneys, is the critical regulatory step. The enzyme 1α-hydroxylase (CYP27B1) converts 25(OH)D₃ to the active hormone 1,25(OH)₂D₃.

The catabolism of both 25(OH)D₃ and 1,25(OH)₂D₃ is primarily initiated by the mitochondrial enzyme 25-hydroxyvitamin D₃-24-hydroxylase (CYP24A1). This enzyme hydroxylates these molecules at the C-24 position, leading to the formation of 24,25(OH)₂D₃ and 1,24,25-trihydroxyvitamin D3, respectively. This process is a key mechanism for regulating the levels of active vitamin D and preventing vitamin D toxicity. The expression of CYP24A1 is tightly regulated, being induced by 1,25(OH)₂D₃ and fibroblast growth factor 23 (FGF23), and suppressed by parathyroid hormone (PTH).[1][2]

Quantitative Data

Serum Concentrations of this compound

The circulating levels of 24,25(OH)₂D₃ are influenced by various factors, including vitamin D status, kidney function, and the presence of certain diseases. The following table summarizes representative serum concentrations of 24,25(OH)₂D₃ in different populations.

| Population/Condition | Mean Serum 24,25(OH)₂D₃ Concentration (ng/mL) | Notes | Reference(s) |

| Healthy Adults | |||

| General Korean Population | 1.9 ± 1.1 | Mean 25(OH)D was 24.3 ± 8.5 ng/mL. | [3] |

| Community-dwelling White Americans | 3.6 ± 2.0 | Mean 25(OH)D₃ was 27.5 ± 11.3 ng/mL. | [4] |

| Community-dwelling Black Americans | 2.1 ± 1.3 | Mean 25(OH)D₃ was 17.0 ± 7.8 ng/mL. | [4] |

| Chronic Kidney Disease (CKD) | |||

| eGFR ≥ 60 mL/min/1.73m² | 3.6 | [5][6] | |

| eGFR 45–59 mL/min/1.73m² | 3.2 | [5][6] | |

| eGFR 30–44 mL/min/1.73m² | 2.6 | [5][6] | |

| eGFR 15–29 mL/min/1.73m² | 2.6 | [5][6] | |

| eGFR < 15 mL/min/1.73m² | 1.7 | [5][6] | |

| Cancer Patients | |||

| Colorectal Cancer | Lowest among cancer types studied | Specific mean value not provided, but noted to be the lowest. | [7] |

| Breast Cancer | Highest among cancer types studied | Specific mean value not provided, but noted to be the highest. | [7] |

| Inflammatory Conditions | |||

| Rheumatoid Arthritis (Serum) | No significant difference from healthy controls | [8] | |

| Rheumatoid Arthritis (Synovial Fluid) | Lower than serum levels | [8] | |

| Reactive Arthritis (Serum) | No significant difference from healthy controls | [8] | |

| Reactive Arthritis (Synovial Fluid) | Lower than serum levels | [8] | |

| Psoriasis | 21.05 ng/mL (median 25(OH)D) | 44% of patients had 25(OH)D < 20 ng/mL. | [9] |

| Atopic Dermatitis | 22.7 ng/mL (median 25(OH)D) | 39% of patients had 25(OH)D < 20 ng/mL. | [9] |

| Infectious Skin Diseases | 17.11 ng/mL (median 25(OH)D) | 66% of patients had 25(OH)D < 20 ng/mL. | [9] |

Kinetic Parameters of CYP24A1

The enzymatic activity of CYP24A1 is crucial for the catabolism of vitamin D metabolites. The following table presents the kinetic parameters (Michaelis constant, Kₘ, and maximum velocity, Vₘₐₓ) of human CYP24A1 for its primary substrates.

| Substrate | Kₘ | Vₘₐₓ | Experimental System | Reference(s) |

| 1,25-dihydroxyvitamin D₃ | ||||

| 9.0 ± 2.0 nM (apparent) | 0.71 ± 0.055 d⁻¹ (apparent) | Two-hybrid assay in JEG-3 cells | [10][11] | |

| C24-Oxidation Pathway Intermediates | ||||

| 1,24,25-trihydroxyvitamin D₃ | 15 mmol·mol phospholipid⁻¹ | 34 min⁻¹ | Reconstituted phospholipid vesicles | [12] |

| 24-oxo-1,23,25-trihydroxyvitamin D₃ | 0.34 mmol·mol phospholipid⁻¹ | Lowest of intermediates | Reconstituted phospholipid vesicles | [12] |

Signaling Pathways of this compound

While 1,25(OH)₂D₃ primarily acts through the nuclear vitamin D receptor (VDR) to regulate gene transcription, 24,25(OH)₂D₃ appears to exert its effects through a distinct, nongenomic signaling pathway. This pathway is initiated at the cell membrane and involves the activation of specific isoforms of protein kinase C (PKC).[13]

In resting zone chondrocytes, 24,25(OH)₂D₃ has been shown to activate a membrane-associated receptor, leading to the activation of phospholipase D (PLD). PLD, in turn, generates phosphatidic acid, which can be converted to diacylglycerol (DAG), a known activator of PKC. The activation of PKC, particularly the PKCα and PKCζ isoforms, is a key event in the signaling cascade of 24,25(OH)₂D₃.[13] Downstream of PKC, the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2), is activated.[8][14] This signaling cascade ultimately influences chondrocyte proliferation, differentiation, and matrix synthesis.[4][15]

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general workflow for the simultaneous quantification of 25(OH)D₃ and 24,25(OH)₂D₃ in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation

-

To 100 µL of serum, add deuterated internal standards for 25(OH)D₃ and 24,25(OH)₂D₃.

-

Precipitate proteins using a solution of zinc sulfate (B86663) in methanol (B129727).

-

Centrifuge to pellet the precipitated proteins.

-

Perform a liquid-liquid extraction of the supernatant using an organic solvent such as hexane (B92381) or methyl-tert-butyl ether (MTBE).

-

Evaporate the organic layer to dryness under a stream of nitrogen.

2. Derivatization (Optional but Recommended for Enhanced Sensitivity)

-

Reconstitute the dried extract in a derivatizing agent such as 4-(4-dimethylaminophenyl)-1,2,4-triazoline-3,5-dione (DMEQ-TAD).

-

Incubate at room temperature to allow the reaction to complete.

3. UPLC-MS/MS Analysis

-

Reconstitute the derivatized or underivatized sample in the mobile phase.

-

Inject the sample onto a UPLC system equipped with a suitable column (e.g., C18 or phenyl).

-

Perform chromatographic separation using a gradient elution with a mobile phase typically consisting of water and methanol or acetonitrile (B52724) with a modifier like formic acid.

-

Detect the analytes using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for each analyte and its internal standard.

4. Quantification

-

Generate a calibration curve using known concentrations of 24,25(OH)₂D₃.

-

Calculate the concentration of 24,25(OH)₂D₃ in the samples by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

In Vitro CYP24A1 Enzyme Activity Assay

This protocol describes a method for measuring the activity of CYP24A1 in a cell-free system using a radiolabeled substrate.

1. Preparation of Microsomes or Recombinant Enzyme

-

Isolate microsomes from cells or tissues known to express CYP24A1, or use a purified recombinant CYP24A1 enzyme.

2. Reaction Mixture

-

Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing an NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

-

Add the microsomal protein or recombinant enzyme to the reaction buffer.

3. Enzyme Reaction

-

Initiate the reaction by adding the radiolabeled substrate, such as [³H]25(OH)D₃ or [³H]1,25(OH)₂D₃, at various concentrations to determine kinetic parameters.

-

Incubate the reaction mixture at 37°C for a specified time, ensuring the reaction is in the linear range.

4. Reaction Termination and Extraction

-

Stop the reaction by adding a solvent mixture, such as acetonitrile or methanol/chloroform.

-

Extract the vitamin D metabolites from the aqueous phase into the organic phase.

-

Evaporate the organic solvent.

5. HPLC Analysis

-

Reconstitute the dried extract in the HPLC mobile phase.

-

Separate the substrate and the radiolabeled product (e.g., [³H]24,25(OH)₂D₃) using a normal-phase or reverse-phase HPLC system.

-

Collect fractions and quantify the radioactivity in the peaks corresponding to the substrate and product using liquid scintillation counting.

6. Calculation of Enzyme Activity

-

Calculate the amount of product formed per unit of time and per amount of protein to determine the enzyme activity.

-

Determine Kₘ and Vₘₐₓ by plotting the reaction velocity against the substrate concentration and fitting the data to the Michaelis-Menten equation.

In Vitro Study of this compound Effects on Chondrocytes

This protocol outlines a general procedure for isolating primary chondrocytes and studying the effects of 24,25(OH)₂D₃ on their function.[7][9][13]

1. Isolation of Primary Chondrocytes [7][9][13]

-

Harvest cartilage tissue (e.g., articular cartilage from joints or costal cartilage) under sterile conditions.

-

Mince the cartilage into small pieces.

-

Digest the cartilage matrix using a sequential enzymatic digestion, typically with pronase followed by collagenase.

-

Filter the cell suspension to remove undigested tissue.

-

Wash the isolated chondrocytes with culture medium and centrifuge to obtain a cell pellet.

2. Cell Culture

-

Resuspend the chondrocytes in a suitable culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Plate the cells in culture flasks or plates and maintain them in a humidified incubator at 37°C and 5% CO₂.

-

Culture the cells to the desired confluence, typically using them at early passages (P1 or P2) to maintain their phenotype.

3. Experimental Treatment

-

Once the chondrocytes have reached the desired confluence, replace the growth medium with a serum-free or low-serum medium for a period of synchronization.

-

Treat the cells with various concentrations of 24,25(OH)₂D₃ or a vehicle control.

-

Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

4. Analysis of Cellular Responses

-

Proliferation: Assess cell proliferation using assays such as the MTT assay, BrdU incorporation, or direct cell counting.

-

Differentiation and Matrix Synthesis: Measure markers of chondrocyte differentiation and matrix production, such as alkaline phosphatase activity, and gene expression of type II collagen (COL2A1) and aggrecan (ACAN) by RT-qPCR. Proteoglycan synthesis can be assessed by [³⁵S]sulfate incorporation.

-

Signaling Pathway Analysis: Investigate the activation of signaling molecules by Western blotting for phosphorylated proteins (e.g., p-ERK, p-PKC) or by using specific inhibitors of signaling pathways.

Conclusion

While historically viewed as an inert catabolite, this compound is emerging as a bioactive molecule with distinct physiological roles, particularly in the regulation of bone and cartilage health. Its synthesis via CYP24A1 is a critical control point in vitamin D metabolism. The unique membrane-initiated signaling pathway of 24,25(OH)₂D₃, independent of the classical nuclear VDR, opens new avenues for understanding the complex regulatory network of the vitamin D endocrine system. The detailed methodologies provided in this guide are intended to equip researchers with the tools necessary to further elucidate the functions of this intriguing vitamin D metabolite and to explore its potential as a therapeutic target in various pathological conditions.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Effects of 24R,25- and 1alpha,25-dihydroxyvitamin D3 on mineralizing growth plate chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pre-diagnostic 25-hydroxyvitamin D levels and survival in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct activation of protein kinase C by 1 alpha,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impact of oral vitamin D supplementation on serum 25-hydroxyvitamin D levels in oncology | springermedizin.de [springermedizin.de]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Quantitation of CYP24A1 Enzymatic Activity With a Simple Two-Hybrid System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitation of CYP24A1 enzymatic activity with a simple two-hybrid system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nongenomic regulation of protein kinase C isoforms by the vitamin D metabolites 1 alpha,25-(OH)2D3 and 24R,25-(OH)2D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 1alpha,25-dihydroxyvitamin D(3) and 24R,25-dihydroxyvitamin D(3) modulate growth plate chondrocyte physiology via protein kinase C-dependent phosphorylation of extracellular signal-regulated kinase 1/2 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Treatment of resting zone chondrocytes with this compound [24,25-(OH)2D3] induces differentiation into a 1,25-(OH)2D3-responsive phenotype characteristic of growth zone chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. lcms.cz [lcms.cz]

- 15. 2024.sci-hub.se [2024.sci-hub.se]

The Shifting Paradigm of Vitamin D: A Technical Guide to the Non-Classical Actions of 24,25-Dihydroxyvitamin D3

For Researchers, Scientists, and Drug Development Professionals

Introduction

For decades, the vitamin D endocrine system has been primarily understood through the lens of its most active metabolite, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), and its crucial role in calcium and phosphate (B84403) homeostasis. However, a growing body of evidence illuminates the significant and distinct biological activities of other vitamin D metabolites, challenging the classical view. Among these, 24,25-dihydroxyvitamin D3 (24,25(OH)2D3), once considered an inactive catabolite, is emerging as a key player with unique, non-classical actions, particularly in cartilage and bone. This technical guide provides an in-depth exploration of the non-classical functions of 24,25(OH)2D3, detailing its molecular mechanisms, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the broader physiological roles of vitamin D metabolites.

Non-Classical Actions of this compound

The non-classical actions of 24,25(OH)2D3 are most prominently observed in the regulation of chondrocyte and osteoblast physiology, often in a manner that is distinct from or even counter-regulatory to the effects of 1,25(OH)2D3. These actions are frequently mediated through rapid, non-genomic signaling pathways that originate at the cell membrane.

Effects on Chondrocyte Proliferation and Differentiation

24,25(OH)2D3 has been shown to play a critical role in the growth and differentiation of chondrocytes, the cells responsible for cartilage formation. In vitro studies using chick embryonic skeletal mesenchyme cultures, which are rich in chondrocytes, have demonstrated that 24,25(OH)2D3 specifically stimulates cell growth.[1] Notably, a 2-fold increase in [3H]thymidine incorporation into DNA was observed after 24 hours of treatment with 12 nM 24R,25(OH)2D3, an effect not seen with other vitamin D metabolites at similar or higher concentrations.[1] This was accompanied by a 2.4-fold increase in [3H]leucine incorporation into protein and a 2.0-fold increase in ornithine decarboxylase (ODC) activity, further supporting a specific role for this metabolite in the anabolic processes of developing cartilage cells.[1]

Furthermore, 24,25(OH)2D3 appears to regulate the maturation of chondrocytes in a zone-specific manner within the growth plate. It primarily targets resting zone chondrocytes, inducing their differentiation into a phenotype that is responsive to 1,25(OH)2D3, characteristic of growth zone chondrocytes.[2] This suggests a coordinated interplay between these two vitamin D metabolites in the process of endochondral ossification.

Regulation of Bone Formation and Mineralization

In the context of bone, 24,25(OH)2D3 promotes bone formation and mineralization without inducing the excessive bone resorption often associated with high levels of 1,25(OH)2D3.[3] Studies in hypophosphatemic mice have shown that 24,25(OH)2D3 improves parameters of bone formation, such as mineral apposition rate and bone formation rate, to a similar extent as 1,25(OH)2D3.[3] However, unlike 1,25(OH)2D3, it normalizes bone resorption rather than causing excessive stimulation.[3]

The pro-osteogenic effects of 24R,25(OH)2D3 are also evident in its actions on human mesenchymal stem cells (hMSCs). 24R,25(OH)2D3 has been shown to be fundamental for the osteoblastic differentiation of hMSCs, inhibiting their proliferation and promoting their maturation into bone-forming cells.[4] This is achieved, in part, by increasing alkaline phosphatase activity and calcium mineralization of the extracellular matrix.[4] Interestingly, 24R,25(OH)2D3 decreases the expression of 1α-hydroxylase (CYP27B1), the enzyme that converts 25(OH)D3 to 1,25(OH)2D3, thereby modulating the local balance of vitamin D metabolites.[4]

Anti-Apoptotic and Pro-Survival Effects

A key non-classical action of 24,25(OH)2D3 is its ability to protect chondrocytes from apoptosis. In resting zone chondrocytes, 24R,25(OH)2D3 inhibits apoptosis induced by inorganic phosphate, a physiological apoptogen.[5] This protective effect is mediated through at least two independent signaling pathways involving lysophosphatidic acid (LPA) and protein kinase C (PKC).[5] By increasing the expression of LPA receptor-1 and the production of LPA, 24R,25(OH)2D3 decreases the abundance of the pro-apoptotic protein p53 and increases the Bcl-2/Bax ratio, promoting cell survival.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the non-classical actions of this compound.

Table 1: Effects of 24,25(OH)2D3 on Chondrocyte Proliferation and Metabolism

| Parameter | Cell Type | Treatment | Fold Change vs. Control | Reference |

| [3H]Thymidine Incorporation | Chick Embryonic Mesenchyme | 12 nM 24R,25(OH)2D3 (24h) | 2.0 | [1] |

| [3H]Leucine Incorporation | Chick Embryonic Mesenchyme | 12 nM 24R,25(OH)2D3 | 2.4 | [1] |

| Ornithine Decarboxylase Activity | Chick Embryonic Mesenchyme | 12 nM 24R,25(OH)2D3 | 2.0 | [1] |

Table 2: Effects of 24,25(OH)2D3 on Human Mesenchymal Stem Cell (hMSC) Differentiation

| Parameter | Treatment | Effect | Reference |

| hMSC Proliferation | 24R,25(OH)2D3 | Inhibited | [4] |

| Alkaline Phosphatase Activity | 24R,25(OH)2D3 | Increased | [4] |

| Ca2+ Mineralization | 24R,25(OH)2D3 | Induced | [4] |

| CYP27B1 Expression | 24R,25(OH)2D3 | Decreased | [4] |

| VDR Expression | 24R,25(OH)2D3 | Decreased | [4] |

Signaling Pathways

The non-classical actions of 24,25(OH)2D3 are often initiated by rapid, membrane-associated signaling events that do not directly involve the nuclear vitamin D receptor (VDR).

Protein Kinase C (PKC) Signaling Pathway

In resting zone chondrocytes, 24,25(OH)2D3 activates Protein Kinase C (PKC) through a mechanism that involves phospholipase D (PLD). This pathway is distinct from the phospholipase C (PLC) dependent activation of PKC by 1,25(OH)2D3 in growth zone chondrocytes.

Figure 1: 24,25(OH)2D3-mediated PKC signaling pathway in resting zone chondrocytes.

Lysophosphatidic Acid (LPA) Signaling Pathway

24,25(OH)2D3 also stimulates the release of lysophosphatidic acid (LPA) in resting zone chondrocytes, which in turn promotes cell proliferation, differentiation, and survival through its own signaling cascade.

Figure 2: 24,25(OH)2D3-induced LPA signaling pathway promoting chondrocyte survival.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used in the cited studies.

Cell Culture and Treatment

-

Chick Embryonic Mesenchyme Cultures: Micromass cultures are prepared from the limb buds of 4.5-day-old chick embryos. Cells are dissociated and plated at a high density to promote chondrogenesis. Cultures are then treated with various concentrations of 24,25(OH)2D3 or other vitamin D metabolites.

-

Rat Costochondral Chondrocyte Cultures: Resting zone and growth zone chondrocytes are isolated from the costochondral cartilage of young rats by sequential enzymatic digestion. Cells are cultured as monolayers and treated with 24,25(OH)2D3 at different time points and concentrations depending on the specific assay.

-

Human Mesenchymal Stem Cell (hMSC) Culture: hMSCs are isolated from bone marrow aspirates and cultured in appropriate growth medium. For osteogenic differentiation, the medium is supplemented with osteogenic inducers and different concentrations of 24,25(OH)2D3.

Proliferation and Metabolism Assays

-

[3H]Thymidine Incorporation Assay (DNA Synthesis): Cells are incubated with [3H]thymidine for a defined period. The amount of radioactivity incorporated into the trichloroacetic acid-precipitable material is measured by liquid scintillation counting to quantify DNA synthesis.

-

[3H]Leucine Incorporation Assay (Protein Synthesis): Similar to the thymidine (B127349) incorporation assay, cells are incubated with [3H]leucine, and the radioactivity incorporated into protein is measured to assess the rate of protein synthesis.

-

Ornithine Decarboxylase (ODC) Activity Assay: ODC activity is determined by measuring the release of 14CO2 from L-[1-14C]ornithine in cell lysates.

Differentiation and Mineralization Assays

-

Alkaline Phosphatase (ALP) Activity Assay: ALP activity, a marker of osteoblastic differentiation, is measured in cell lysates using p-nitrophenyl phosphate as a substrate. The production of p-nitrophenol is quantified spectrophotometrically.

-

Calcium Mineralization Assay (Alizarin Red S Staining): The deposition of calcium in the extracellular matrix is visualized by staining with Alizarin Red S. The stain can be extracted and quantified spectrophotometrically to measure the extent of mineralization.

Gene Expression Analysis

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cells, and cDNA is synthesized by reverse transcription. qRT-PCR is then performed using specific primers for target genes (e.g., VDR, CYP27B1, osteocalcin) and a housekeeping gene for normalization.

Signaling Pathway Analysis

-

Protein Kinase C (PKC) Activity Assay: PKC activity in cell lysates or membrane fractions is measured by quantifying the transfer of 32P from [γ-32P]ATP to a specific peptide substrate.

-

Western Blot Analysis: The protein levels and phosphorylation status of signaling molecules (e.g., ERK, p53, mdm2) are determined by separating cell lysates via SDS-PAGE, transferring the proteins to a membrane, and probing with specific primary and secondary antibodies.

Figure 3: General experimental workflow for studying the effects of 24,25(OH)2D3.

Conclusion

The accumulating evidence strongly supports a paradigm shift in our understanding of the vitamin D endocrine system, where this compound is not merely an inactive byproduct but a bioactive hormone with distinct and significant non-classical actions. Its roles in promoting chondrocyte proliferation and survival, as well as its anabolic effects on bone without concomitant increases in resorption, highlight its potential as a therapeutic target for cartilage and bone disorders. The elucidation of its non-genomic signaling pathways, particularly those involving PKC and LPA, opens new avenues for research and drug development. This technical guide provides a foundational resource for scientists and researchers to further explore the non-classical actions of 24,25(OH)2D3 and to harness its therapeutic potential. Continued investigation into the intricate interplay between 24,25(OH)2D3 and other vitamin D metabolites will undoubtedly lead to a more complete and nuanced understanding of vitamin D physiology and its implications for human health.

References

- 1. 24R,25-Dihydroxyvitamin D3 Promotes the Osteoblastic Differentiation of Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. 1alpha,25-dihydroxyvitamin D(3) and 24R,25-dihydroxyvitamin D(3) modulate growth plate chondrocyte physiology via protein kinase C-dependent phosphorylation of extracellular signal-regulated kinase 1/2 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Role of 1,25-dihydroxycholecalciferol in growth-plate cartilage: inhibition of terminal differentiation of chondrocytes in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 24,25-Dihydroxyvitamin D3 in Cartilage Development and Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

24,25-Dihydroxyvitamin D3 [24,25(OH)₂D₃], a major metabolite of vitamin D3, plays a crucial and distinct role in the regulation of cartilage development, maturation, and repair. Unlike its more systemically active counterpart, 1,25-dihydroxyvitamin D3 [1,25(OH)₂D₃], 24,25(OH)₂D₃ exhibits specific effects on chondrocytes, particularly those in the resting zone of the growth plate. This technical guide synthesizes the current understanding of the molecular mechanisms, signaling pathways, and cellular responses governed by 24,25(OH)₂D₃ in cartilage. It provides an in-depth overview of its function in endochondral ossification, its potential therapeutic applications in cartilage repair and osteoarthritis, and detailed experimental protocols for its study.

Introduction: A Unique Role for a Vitamin D Metabolite

Endochondral ossification, the process by which most of the skeleton is formed, is tightly regulated by a complex interplay of systemic hormones and local growth factors. Within the epiphyseal growth plate, chondrocytes undergo a programmed sequence of proliferation, maturation, and hypertrophy, ultimately leading to the formation of new bone. While 1,25(OH)₂D₃ is well-known for its role in calcium homeostasis and bone metabolism, research has illuminated a specialized function for 24,25(OH)₂D₃ in the direct regulation of chondrocyte biology.

Studies have shown that resting zone chondrocytes, the progenitors for the proliferating and hypertrophic chondrocytes, are primary targets for 24,25(OH)₂D₃.[1][2][3] This metabolite is essential for the normal progression of chondrocyte differentiation and the maintenance of a healthy growth plate.[4] Furthermore, emerging evidence suggests a protective and reparative role for 24,25(OH)₂D₃ in articular cartilage, highlighting its potential as a therapeutic agent for conditions like osteoarthritis.[5][6] This document aims to provide a comprehensive technical resource on the multifaceted role of 24,25(OH)₂D₃ in cartilage.

Mechanism of Action and Signaling Pathways

The actions of 24,25(OH)₂D₃ in chondrocytes are mediated through specific, rapid, non-genomic signaling pathways, often initiated at the cell membrane. This is distinct from the classical nuclear receptor-mediated genomic actions of 1,25(OH)₂D₃.

Membrane-Associated Receptor and Downstream Signaling

Evidence points to the existence of a specific membrane-associated receptor for 24,25(OH)₂D₃ on resting zone chondrocytes.[7][8] Binding of 24R,25(OH)₂D₃ to this receptor initiates a cascade of intracellular events:

-

Activation of Phospholipase D (PLD): 24R,25(OH)₂D₃ stimulates PLD2 activity, leading to the production of diacylglycerol (DAG).[7]

-

Protein Kinase C (PKC) Activation: DAG, in turn, activates Protein Kinase C (PKC), a key signaling node in this pathway.[7][9] The activation of PKC is stereospecific to the 24R isomer of 24,25(OH)₂D₃.[7]

-

MAPK Pathway Involvement: The signaling cascade converges on the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically activating Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[9][10][11] This activation is dependent on PKC.[9]

-

Regulation of Prostaglandin (B15479496) Synthesis: 24R,25(OH)₂D₃ has been shown to decrease the activity of phospholipase A₂ (PLA₂), leading to reduced release of arachidonic acid and subsequently, decreased production of prostaglandins.[7] This contrasts with the action of 1,25(OH)₂D₃ in growth zone chondrocytes, which increases prostaglandin production.[9]

Interaction with FAM57B2 and Lactosylceramide (B164483) Production

Recent studies have identified FAM57B2 as an effector molecule for 24R,25(OH)₂D₃ in the context of bone fracture repair.[12] This research suggests a novel pathway where 24R,25(OH)₂D₃ binds to FAM57B2, leading to the production of lactosylceramide (LacCer).[12] This cascade is crucial for cartilage maturation during endochondral ossification in fracture healing.[12]

Effects on Chondrocyte Function and Cartilage Development

The activation of these signaling pathways by 24,25(OH)₂D₃ translates into significant effects on chondrocyte physiology, contributing to both cartilage development and its maintenance.

Chondrocyte Proliferation and Differentiation

-